Cas no 207907-68-4 (3,3-dimethylcyclopentanamine)
3,3-dimethylcyclopentanamine Chemical and Physical Properties
Names and Identifiers
-
- 3,3-dimethylcyclopentanamine
- 3,3-Dimethylcyclopentan-1-amine
- 3,3-Dimethyl-cyclopentylamine
- 2064AJ
-
- MDL: MFCD13192714
- Inchi: 1S/C7H15N/c1-7(2)4-3-6(8)5-7/h6H,3-5,8H2,1-2H3
- InChI Key: LSRWLFSMCCKSJA-UHFFFAOYSA-N
- SMILES: NC1CCC(C)(C)C1
Computed Properties
- Exact Mass: 113.12
- Monoisotopic Mass: 113.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 86.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
3,3-dimethylcyclopentanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-1g |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 1g |
4223.25CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-5g |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 5g |
16893CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-500mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 500mg |
2535.65CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-250mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 250mg |
1679.12CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-100mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 100mg |
1263.58CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1109-50mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 97% | 50mg |
1060.05CNY | 2021-05-07 | |
| eNovation Chemicals LLC | Y1005266-100mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 95% | 100mg |
$185 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005266-250mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 95% | 250mg |
$240 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005266-500mg |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 95% | 500mg |
$340 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1005266-1g |
3,3-Dimethyl-cyclopentylamine |
207907-68-4 | 95% | 1g |
$555 | 2024-07-28 |
3,3-dimethylcyclopentanamine Suppliers
3,3-dimethylcyclopentanamine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3,3-dimethylcyclopentanamine
Recent Advances in the Study of 207907-68-4 and 3,3-Dimethylcyclopentanamine in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 207907-68-4 and the product name 3,3-dimethylcyclopentanamine have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in the context of central nervous system (CNS) disorders and other therapeutic areas. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and optimization of 3,3-dimethylcyclopentanamine derivatives, with particular emphasis on improving their pharmacokinetic and pharmacodynamic properties. Researchers have employed advanced techniques such as high-throughput screening and computational modeling to identify the most promising candidates. The compound 207907-68-4 has been identified as a key intermediate in the synthesis of these derivatives, offering a versatile scaffold for further modifications.
One of the most notable findings is the potential of 3,3-dimethylcyclopentanamine derivatives as modulators of neurotransmitter systems. Preliminary in vitro and in vivo studies have demonstrated their ability to interact with specific receptors, such as the serotonin and dopamine receptors, suggesting potential applications in the treatment of depression, anxiety, and other mood disorders. Additionally, these compounds have shown promise in preclinical models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
The mechanism of action of these compounds is currently under investigation, with recent studies suggesting that they may exert their effects through allosteric modulation of receptor activity. This unique mode of action could offer advantages over traditional orthosteric ligands, including improved selectivity and reduced side effects. Further research is needed to fully elucidate the molecular mechanisms underlying their biological activity.
In terms of safety and toxicity, early-stage studies have indicated that 3,3-dimethylcyclopentanamine derivatives exhibit favorable profiles, with minimal off-target effects and good tolerability in animal models. However, comprehensive toxicological assessments are still required to confirm these findings and ensure their suitability for clinical development. Researchers are also exploring strategies to enhance the bioavailability and brain penetration of these compounds, which are critical factors for their success as CNS therapeutics.
Looking ahead, the development of 207907-68-4 and 3,3-dimethylcyclopentanamine derivatives represents a promising avenue for the discovery of novel therapeutics. Future research directions may include the exploration of their potential in other therapeutic areas, such as pain management and addiction treatment, as well as the optimization of their chemical structures to further improve their efficacy and safety profiles. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to accelerate the translation of these findings into clinical applications.
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